molecular formula C11H10BrN3O B15156445 N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)cyclopropanecarboxamide

N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)cyclopropanecarboxamide

Cat. No.: B15156445
M. Wt: 280.12 g/mol
InChI Key: LAKCXXIEOGRDJQ-UHFFFAOYSA-N
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Description

N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)cyclopropanecarboxamide is an organic compound that features a cyclopropane carboxamide group attached to a 6-bromoimidazo[1,2-a]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)cyclopropanecarboxamide typically involves the reaction of 6-bromoimidazo[1,2-a]pyridin-2-amine with cyclopropanecarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The mixture is initially cooled to 0°C and then allowed to warm to room temperature, where it is stirred for several hours to complete the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominated compounds and reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the imidazo[1,2-a]pyridine ring can be substituted with other nucleophiles.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Cyclization: Catalysts like palladium or copper in the presence of ligands and bases.

    Oxidation: Oxidizing agents like tert-butyl hydroperoxide or iodine.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridines, while cyclization can lead to fused heterocyclic compounds.

Scientific Research Applications

N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)cyclopropanecarboxamide has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It is employed in the design of chemical probes to investigate biological pathways and mechanisms.

    Industrial Applications: The compound can be used in the synthesis of advanced materials and as an intermediate in the production of other chemical entities.

Mechanism of Action

The mechanism of action of N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The bromine atom and the imidazo[1,2-a]pyridine ring play crucial roles in binding to these targets, which can include enzymes, receptors, or nucleic acids. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)cyclopropanecarboxamide is unique due to the presence of the cyclopropane carboxamide group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological activities.

Properties

Molecular Formula

C11H10BrN3O

Molecular Weight

280.12 g/mol

IUPAC Name

N-(6-bromoimidazo[1,2-a]pyridin-2-yl)cyclopropanecarboxamide

InChI

InChI=1S/C11H10BrN3O/c12-8-3-4-10-13-9(6-15(10)5-8)14-11(16)7-1-2-7/h3-7H,1-2H2,(H,14,16)

InChI Key

LAKCXXIEOGRDJQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=CN3C=C(C=CC3=N2)Br

Origin of Product

United States

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